molecular formula C13H10Cl2O3S B12124108 4-((2-Chlorobenzyl)oxy)benzenesulfonyl chloride

4-((2-Chlorobenzyl)oxy)benzenesulfonyl chloride

Katalognummer: B12124108
Molekulargewicht: 317.2 g/mol
InChI-Schlüssel: QALZPQCPJCTOLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((2-Chlorobenzyl)oxy)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C13H10Cl2O3S. This compound is characterized by the presence of a benzenesulfonyl chloride group attached to a 2-chlorobenzyl ether moiety. It is a solid at room temperature and is used in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorobenzyl)oxy)benzenesulfonyl chloride typically involves the reaction of 2-chlorobenzyl alcohol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-Chlorobenzyl alcohol+Benzenesulfonyl chloride4-((2-Chlorobenzyl)oxy)benzenesulfonyl chloride+HCl\text{2-Chlorobenzyl alcohol} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Chlorobenzyl alcohol+Benzenesulfonyl chloride→4-((2-Chlorobenzyl)oxy)benzenesulfonyl chloride+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

4-((2-Chlorobenzyl)oxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Oxidation: The benzylic position can undergo oxidation to form corresponding benzoic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Benzoic Acid Derivatives: Formed by oxidation of the benzylic position.

Wissenschaftliche Forschungsanwendungen

4-((2-Chlorobenzyl)oxy)benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.

    Biology: Employed in the modification of biomolecules to study protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 4-((2-Chlorobenzyl)oxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2-Chlorophenoxy)benzenesulfonyl chloride
  • 4-(2-Chloro-4-fluorobenzyl)oxybenzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzenesulfonyl chloride

Uniqueness

4-((2-Chlorobenzyl)oxy)benzenesulfonyl chloride is unique due to the presence of the 2-chlorobenzyl ether moiety, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications and research studies.

Eigenschaften

Molekularformel

C13H10Cl2O3S

Molekulargewicht

317.2 g/mol

IUPAC-Name

4-[(2-chlorophenyl)methoxy]benzenesulfonyl chloride

InChI

InChI=1S/C13H10Cl2O3S/c14-13-4-2-1-3-10(13)9-18-11-5-7-12(8-6-11)19(15,16)17/h1-8H,9H2

InChI-Schlüssel

QALZPQCPJCTOLR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)S(=O)(=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.